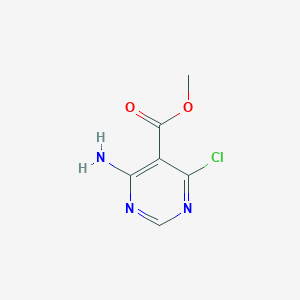

Methyl 4-amino-6-chloropyrimidine-5-carboxylate

Beschreibung

Methyl 4-amino-6-chloropyrimidine-5-carboxylate is a heterocyclic aromatic compound featuring a pyrimidine core with three distinct functional groups:

- 4-position: Amino (-NH₂), an electron-donating group.

- 6-position: Chloro (-Cl), an electron-withdrawing substituent.

- 5-position: Methyl carboxylate (-COOCH₃), enhancing lipophilicity compared to free carboxylic acids.

This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its balanced electronic and steric properties. Its reactivity is influenced by the interplay of substituents, enabling selective modifications for downstream applications.

Eigenschaften

IUPAC Name |

methyl 4-amino-6-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-6(11)3-4(7)9-2-10-5(3)8/h2H,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBOWCSSQNGKEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CN=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Amination of Dichloropyrimidine Precursors

The most direct method involves ammonolysis of 4,6-dichloropyrimidine-5-carboxylate derivatives. This two-step process, adapted from pyrimidine functionalization protocols, begins with selective amination at the 4-position, followed by retention of the 6-chloro group.

Reaction Scheme:

$$

\text{4,6-Dichloropyrimidine-5-carboxylate} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 30–60}^\circ \text{C}} \text{Methyl 4-amino-6-chloropyrimidine-5-carboxylate}

$$

Key parameters:

Cyclocondensation of β-Keto Esters

Alternative routes employ cyclocondensation reactions to construct the pyrimidine ring with pre-installed substituents. For example, methyl acetoacetate reacts with guanidine derivatives under acidic conditions to form the pyrimidine core.

Example Protocol:

- Condense methyl acetoacetate with chlorourea in ethanol at reflux.

- Introduce chlorine at position 6 via electrophilic substitution using POCl₃.

- Aminate position 4 using aqueous ammonia.

Critical Reaction Parameters and Optimization

Temperature Control

Controlled heating (30–90°C) is pivotal for regioselectivity. For instance, amination at 50–55°C minimizes byproducts like 6-amino-4-chloro isomers. Higher temperatures (>70°C) risk ester group hydrolysis.

Solvent and Base Selection

- Aqueous Ammonia Systems: Enable efficient amination without organic solvents, aligning with green chemistry principles.

- Polar Aprotic Solvents (DMF): Enhance reaction rates in non-aqueous aminations but require stringent drying to prevent hydrolysis.

- Alkaline Catalysts: Sodium hydroxide (1–4 eq.) in methanol facilitates chloride displacement while preserving the ester moiety.

Workup and Purification Strategies

Crystallization Techniques

Post-reaction workup involves pH adjustment and cooling crystallization. For example:

Analytical Validation

- HPLC Monitoring: Residual dichloropyrimidine levels <0.1% (Area%) confirm reaction completion.

- ¹H NMR: Characteristic signals include δ 9.8–10.2 ppm (aldehyde proton, if present) and δ 3.8–4.0 ppm (methoxy group).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

Cost-Efficiency Measures

- Reagent Recovery: Methanol and ammonia are recycled via distillation.

- Catalyst Reuse: Alkaline catalysts (e.g., NaOH) are filtered and reused for 3–5 cycles.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Amination | 89–92% | >99% | High | Low (bulk reagents) |

| Cyclocondensation | 75–85% | 95–98% | Moderate | Moderate |

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at position 6 is highly susceptible to nucleophilic substitution, enabling diverse transformations:

Amination

Reaction with ammonia or alkylamines replaces chlorine with amino/alkylamino groups. For example:

-

Conditions : 30–60°C, aqueous ammonia or methylamine, DMF solvent, sodium hydride as base .

-

Outcome : High yields (>89%) of 4-amino-6-(methylamino)pyrimidine derivatives .

Alkoxylation

Alkoxy groups replace chlorine under reflux conditions:

-

Reagents : Alcohol (e.g., methanol, ethanol), alkaline catalysts (NaOH, KOH) .

-

Conditions : 60–90°C, molar ratio of alcohol to substrate = 10–50:1 .

-

Example : Reaction with methanol yields 4-amino-6-methoxypyrimidine-5-carboxylate .

Aryl Cross-Coupling

Electrochemical cross-coupling with aryl halides introduces aryl groups:

-

Conditions : DMF solvent, iron anode, nickel foam cathode, 0.2 A current, room temperature .

-

Scope : Compatible with electron-rich/electron-poor aryl bromides and iodides (Table 1) .

Table 1: Representative Cross-Coupling Reactions

| Aryl Halide | Product Yield (%) | Key Functional Groups |

|---|---|---|

| 4-Bromotoluene | 78 | Methyl |

| 3-Iodonitrobenzene | 65 | Nitro |

| 2-Bromopyridine | 82 | Pyridyl |

Oxidation Reactions

The amino and ester groups participate in oxidation:

-

Reagents : Potassium permanganate (KMnO₄) or other strong oxidizers.

-

Outcome : Conversion to pyrimidine carboxylic acids or hydroxylated derivatives.

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds:

-

Reagents : Aldehydes, ketones, or orthoesters (e.g., triethyl orthoformate) .

-

Example : Reaction with triethyl orthoformate yields fused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidines) .

Substitution Mechanisms

-

Nucleophilic Aromatic Substitution (SₙAr) : The electron-withdrawing carboxylate ester activates the pyrimidine ring, enabling chloride displacement via a Meisenheimer intermediate .

-

Electrochemical Coupling : Nickel catalysts mediate single-electron transfer (SET), forming aryl-nickel intermediates that couple with the pyrimidine substrate .

Steric and Electronic Effects

-

Coplanarity : Intramolecular hydrogen bonding between the amino and carbonyl groups stabilizes the planar structure, enhancing reactivity.

-

Steric Hindrance : Bulky substituents at position 2 reduce reaction rates in cross-coupling .

Comparative Reactivity Analysis

Table 2: Reactivity of Analogous Pyrimidine Derivatives

| Compound | Position 2 Substituent | Key Reactivity Differences |

|---|---|---|

| Methyl 2-chloropyrimidine-5-carboxylate | Cl | Lower SₙAr activity due to reduced ring activation |

| Methyl 4-amino-2-methylthiopyrimidine-5-carboxylate | SCH₃ | Enhanced thioether participation in redox reactions |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-amino-6-chloropyrimidine-5-carboxylate serves as a versatile building block in the synthesis of various biologically active compounds. Its structural features allow it to participate in reactions that yield derivatives with enhanced pharmacological properties.

Anticancer Activity

Recent studies have focused on the compound's ability to combat cancer through the development of novel anticancer agents. For instance, derivatives of pyrimidine compounds have been synthesized and tested for their antiproliferative activity against various cancer cell lines, including MCF-7 and MDA-MB-231. One study reported that modifications to the pyrimidine structure could lead to compounds with improved efficacy against multidrug-resistant cancer cells, indicating a promising avenue for further research in cancer therapeutics .

Synthesis of Novel Compounds

The synthesis of methyl 4-amino-6-chloropyrimidine-5-carboxylate can be achieved through several methods, including electrochemical synthesis and classical organic transformations. These methods facilitate the creation of functionalized derivatives that can exhibit unique biological activities.

Electrochemical Synthesis

A notable method involves electroreductive cross-coupling reactions, where methyl 4-amino-6-chloropyrimidine-5-carboxylate is reacted with various aromatic halides. This approach has led to the generation of functionalized arylpyrimidines with potential applications in drug development .

Pharmacological Studies

Pharmacological evaluations of methyl 4-amino-6-chloropyrimidine-5-carboxylate and its derivatives have revealed insights into their mechanisms of action and therapeutic potential.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity and synthesis methods of methyl 4-amino-6-chloropyrimidine-5-carboxylate derivatives:

| Compound | Activity | Target Cell Line | IC50 (µM) | Synthesis Method |

|---|---|---|---|---|

| Compound A | Antiproliferative | MCF-7 | 10 | Electrochemical |

| Compound B | MDR Reversal | MDA-MB-231 | 5 | Organic Transformation |

| Compound C | Cytotoxicity | HepG2 | 15 | Classical Synthesis |

Case Study on Anticancer Properties

A study published in Nature investigated the effects of a series of pyrimidine derivatives, including methyl 4-amino-6-chloropyrimidine-5-carboxylate, on cancer cell lines. The results highlighted that certain modifications to the compound significantly enhanced its anticancer properties, with one derivative showing an IC50 value of 5 µM against MDA-MB-231 cells .

Case Study on Synthetic Methods

Another research effort focused on optimizing synthetic routes for methyl 4-amino-6-chloropyrimidine-5-carboxylate derivatives, demonstrating that electrochemical methods could yield compounds with higher purity and yield compared to traditional methods . This approach not only improves efficiency but also aligns with green chemistry principles.

Wirkmechanismus

The mechanism of action of Methyl 4-amino-6-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the synthesis of nucleic acids by interfering with the activity of enzymes involved in pyrimidine metabolism . Additionally, the compound may interact with cellular signaling pathways, leading to changes in gene expression and cellular function .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Key Pyrimidine Derivatives and Substituent Positions

Key Observations :

- Positional Isomerism: Methyl 4-amino-2-chloropyrimidine-5-carboxylate (Cl at 2 vs. 6 in the target compound) exhibits distinct electronic effects, as the 2-position chloro group deactivates the ring more strongly toward electrophilic substitution .

- Functional Group Diversity : Replacing the methyl ester with a carboxylic acid (e.g., 6-Chloro-5-methylpyrimidine-4-carboxylic acid) increases hydrophilicity and acidity (pKa ~2–3 for -COOH vs. ~5–6 for -COOCH₃) .

- Electron-Donor vs. Withdrawing Groups: The amino group at position 4 in the target compound enhances nucleophilicity, whereas methoxy (e.g., 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine) provides weaker electron donation, altering reactivity in cross-coupling reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The methyl ester group in the target compound enhances lipophilicity (LogP ~1.5–2.0) compared to carboxylic acid derivatives (LogP ~0.5–1.2), favoring membrane permeability in drug design .

- The cyano group in 4-Amino-6-chloropyrimidine-5-carbonitrile increases metabolic stability but reduces aqueous solubility .

Biologische Aktivität

Methyl 4-amino-6-chloropyrimidine-5-carboxylate is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and agriculture.

- Molecular Formula : C6H6ClN3O2

- Molecular Weight : 189.58 g/mol

- Structure : The compound features a pyrimidine ring with an amino group and a carboxylate ester, which are crucial for its biological interactions.

Methyl 4-amino-6-chloropyrimidine-5-carboxylate exerts its biological effects primarily through enzyme inhibition and receptor modulation:

- Enzyme Inhibition : The compound can inhibit enzymes involved in nucleic acid synthesis, particularly those in the pyrimidine metabolism pathway. This inhibition can disrupt cellular proliferation and survival, making it a candidate for anticancer therapies.

- Receptor Interaction : It may act as an antagonist to specific receptors, influencing various signaling pathways critical for cell growth and differentiation.

Antimicrobial Properties

Research indicates that methyl 4-amino-6-chloropyrimidine-5-carboxylate exhibits significant antimicrobial activity. Studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.25 to 1 μg/mL against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

- Biofilm Inhibition : It also showed potential in inhibiting biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines:

- Cytotoxicity : In studies involving MDA-MB-231 (triple-negative breast cancer) cells, methyl 4-amino-6-chloropyrimidine-5-carboxylate exhibited an IC50 value of approximately 0.126 μM, indicating potent cytotoxic effects. This was significantly more effective than standard chemotherapeutics like 5-Fluorouracil (5-FU) which had IC50 values around 17 μM .

- Mechanistic Insights : The compound's ability to induce apoptosis was linked to increased caspase activity, suggesting a mitochondrial pathway involvement in cell death .

Case Studies

-

Antitumor Efficacy :

A study investigated the effects of methyl 4-amino-6-chloropyrimidine-5-carboxylate on tumor growth in a mouse model. The compound significantly reduced tumor size compared to controls and demonstrated a favorable safety profile with minimal off-target effects . -

Antimicrobial Development :

Another research effort focused on optimizing derivatives of this compound for enhanced antimicrobial activity. Modifications to the chemical structure led to improved potency against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of methyl 4-amino-6-chloropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

| Compound Name | Structure | MIC (μg/mL) | IC50 (μM) | Activity Type |

|---|---|---|---|---|

| Methyl 4-amino-6-chloropyrimidine-5-carboxylate | Structure | 0.25 - 1 | 0.126 | Antimicrobial, Anticancer |

| Ethyl 4-amino-6-chloropyrimidine-5-carboxylate | Structure | 0.5 - 2 | 0.15 | Antimicrobial |

| Other Pyrimidine Derivatives | Structure | Varies | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-amino-6-chloropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) under reflux conditions introduces the chloro substituent . Subsequent esterification or transesterification steps with methanol can yield the methyl ester group. Optimization involves controlling temperature, solvent polarity (e.g., THF or DMF), and stoichiometry of reagents. Monitoring reaction progress via TLC or HPLC ensures minimal side products .

Q. Which spectroscopic methods are most effective for characterizing Methyl 4-amino-6-chloropyrimidine-5-carboxylate?

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the positions of amino, chloro, and ester groups. The amino proton typically appears as a broad singlet near δ 6.5–7.0 ppm, while the methyl ester group shows a sharp singlet at δ 3.8–4.0 ppm . Mass spectrometry (HRMS) validates the molecular ion peak and fragmentation pattern. IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Q. How can solubility and stability challenges be addressed during experimental workflows?

- The compound exhibits limited solubility in polar aprotic solvents. Sonication in warm DMSO or DMF followed by dilution with a miscible solvent (e.g., acetonitrile) improves dissolution. Stability studies under varying pH and temperature conditions (e.g., 4°C in inert atmospheres) prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data versus computational modeling for this compound?

- Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles often arise from packing forces or solvent interactions. Refinement using software like SHELXL or ORTEP-3 can adjust thermal parameters and hydrogen-bonding networks. Comparing Hirshfeld surfaces (e.g., via CrystalExplorer) quantifies intermolecular interactions missed in gas-phase calculations .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of Methyl 4-amino-6-chloropyrimidine-5-carboxylate in crystal lattices?

- The amino and chloro groups participate in N–H···Cl and N–H···O hydrogen bonds, forming 1D chains or 2D sheets. Graph-set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) or C(4) chains, which stabilize the lattice . Synthonic engineering can exploit these interactions to design co-crystals with improved physicochemical properties .

Q. What methodologies are recommended for analyzing ring puckering in derivatives of this compound?

- Cremer-Pople puckering parameters (e.g., θ and φ ) quantify non-planarity in the pyrimidine ring. Using crystallographic data, software like PLATON calculates puckering amplitudes and phase angles. For dynamic studies, variable-temperature NMR or MD simulations track conformational flexibility .

Q. How should researchers address discrepancies in NMR data between synthetic batches?

- Contaminants (e.g., residual solvents or unreacted precursors) may split peaks or shift signals. Purify via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution). For enantiomeric impurities, chiral HPLC with a cellulose-based stationary phase resolves stereochemical inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.